molecular formula C4H3NO3 B021251 1-Hydroxy-1H-pyrrole-2,5-dione CAS No. 4814-74-8

1-Hydroxy-1H-pyrrole-2,5-dione

Cat. No. B021251
CAS RN: 4814-74-8
M. Wt: 113.07 g/mol
InChI Key: BUXKULRFRATXSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Hydroxy-1H-pyrrole-2,5-dione derivatives, such as 1-phenyl and 1-(4-methylphenyl) derivatives, have been synthesized to study their inhibition effects on the corrosion of carbon steel in hydrochloric acid medium, indicating their potential in industrial applications (Zarrouk et al., 2015). Additionally, pyrrolidine-2,3-dione derivatives have been prepared through various reactions, emphasizing the versatility of this compound's synthesis routes and their potential utility in creating novel materials (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of 1-Hydroxy-1H-pyrrole-2,5-dione derivatives has been a subject of study, with density functional theory (DFT) calculations performed to determine the relationship between molecular structures and their inhibition efficiencies. This research provides insights into the chemisorption process of these derivatives on metal surfaces, contributing to the understanding of their protective properties against corrosion (Zarrouk et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-Hydroxy-1H-pyrrole-2,5-dione derivatives, including their ability to act as corrosion inhibitors, demonstrates their significance in various chemical reactions. These derivatives exhibit mixed-type inhibition properties and adhere to Langmuir’s adsorption isotherm, indicating their potential for surface protection applications (Zarrouk et al., 2015).

Physical Properties Analysis

The synthesis and properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units highlight the physical properties of these compounds, including their solubility in organic solvents and strong fluorescence, which are essential for applications in materials science and optoelectronics (Zhang & Tieke, 2008).

Chemical Properties Analysis

The ability of 1-Hydroxy-1H-pyrrole-2,5-dione derivatives to inhibit glycolic acid oxidase, with variations in potency based on substituent size, showcases the diverse chemical properties of these compounds. This suggests potential applications in biochemistry and pharmacology, where enzyme inhibition is a key mechanism of action (Rooney et al., 1983).

Scientific Research Applications

  • It plays a crucial role in the synthesis of organic compounds, including pyrroles and pyridines (Kulakov et al., 2015).

  • This compound is used in synthesizing azolenines, which are significant in the study of azolenine-containing proteins (Chiu & Sammes, 1988).

  • Derivatives of 1-Hydroxy-1H-pyrrole-2,5-dione inhibit glycolate oxidase, photosynthetic CO2 fixation, and photophosphorylation in lettuce and spinach chloroplasts (Baumann & Przybilski, 1990).

  • These derivatives are also potent inhibitors of glycolic acid oxidase (GAO) in vitro and can significantly reduce urinary oxalate levels in rats (Rooney et al., 1983).

  • The synthesized conjugated polymer with pyrrolo[3,2-b]pyrrole-2,5-dione is utilized as an electron donor-acceptor pair in organic photovoltaic devices, enhancing the open circuit voltage (Song et al., 2012).

  • It's used for synthesizing other pyrrole derivatives, like 1,2-diaryl-7-hydroxy-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ones (Maity & Pramanik, 2013).

  • This compound's derivatives show strong photoluminescence and are suitable for electronic applications due to good solubility and processability into thin films (Beyerlein & Tieke, 2000).

  • Novel azaimidoxy compounds synthesized from this chemical have potential as chemotherapeutic agents (Jain et al., 2006).

  • In polymer solar cells, it's used as an electron transport layer, facilitating electron extraction and decreasing excitons recombination (Hu et al., 2015).

Safety And Hazards

Based on animal studies, prolonged or repeated exposure via ingestion may cause damage to the stomach . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The synthesis and structural study of amidrazone derived pyrrole-2,5-dione derivatives have shown potential anti-inflammatory agents . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-hydroxypyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXKULRFRATXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197434
Record name 1-Hydroxy-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1H-pyrrole-2,5-dione

CAS RN

4814-74-8
Record name N-Hydroxymaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4814-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-1H-pyrrole-2,5-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-1H-pyrrole-2,5-dione
Source EPA DSSTox
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Record name 1-hydroxy-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AJ Bojarski, B Kuran, J Kossakowski, A Kozioł… - European journal of …, 2009 - Elsevier
A set of 36 arylpiperazine derivatives with two novel complex terminal imide fragments, 8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0 ]undec-8-en-1-yl acetate and 1,11-dimethyl-4-…
Number of citations: 13 www.sciencedirect.com
Y Ren, T Liu, C Liu, X Guo, F Wang, H Zhu, Z Yang - Pharmaceuticals, 2022 - mdpi.com
Prostate-specific membrane antigen (PSMA) is an ideal target for the diagnosis and treatment of prostate cancer. Due to the short half-life in blood, small molecules/peptides are rapidly …
Number of citations: 4 www.mdpi.com
J Stefańska, A Bielenica… - Annals of …, 2010 - annalsmicrobiology.biomedcentral …
Antibacterial and antifungal activity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives were examined by the disk diffusion method (growth inhibition …

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